5-(2-aminoethyl)-2,3-dimethoxyphenol hydrochloride
Description
Chemical Classification and Structural Context of the Compound in Phenethylamine (B48288) Chemistry
5-(2-aminoethyl)-2,3-dimethoxyphenol (B588162) hydrochloride is classified as a substituted phenethylamine. This classification is based on its core structure, which consists of a phenyl ring attached to an amino group via a two-carbon (ethyl) sidechain. wikipedia.org The specific substitutions on the phenyl ring dictate the compound's unique properties.
The structural context of this compound within phenethylamine chemistry is defined by the following features:
Phenethylamine Backbone: The foundational structure is 2-phenylethylamine, which is a primary amine. wikipedia.org
Methoxy (B1213986) Groups: Two methoxy (-OCH3) groups are substituted on the phenyl ring at the 2 and 3 positions.
Hydroxyl Group: A hydroxyl (-OH) group is present at the 5-position of the phenyl ring, making it a phenol (B47542) derivative.
Aminoethyl Side Chain: An aminoethyl [-CH2CH2NH2] group is attached to the phenyl ring.
Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which is formed by the reaction of the basic amino group with hydrochloric acid. This salt form generally improves the compound's stability and solubility in water.
The precise arrangement of these functional groups is critical, as different isomers of dimethoxyphenethylamine, such as the 2,5-dimethoxy derivatives, exhibit distinct biological activities. nih.gov
Table 1: Chemical Properties of 5-(2-aminoethyl)-2,3-dimethoxyphenol
| Property | Value |
|---|---|
| IUPAC Name | 5-(2-aminoethyl)-2,3-dimethoxyphenol hydrochloride |
| Molecular Formula | C₁₀H₁₆ClNO₃ |
| Molecular Weight | 233.69 g/mol |
Historical Perspective of Research on Dimethoxyphenethylamine Derivatives
Research into dimethoxyphenethylamine derivatives has a long history, with much of the early focus on isomers other than the 2,3-dimethoxy-5-hydroxy variant. A significant body of work has been dedicated to understanding the structure-activity relationships of these compounds, particularly their psychoactive properties.
For instance, studies on 2,5-dimethoxyphenethylamines, often referred to as the "2C" series, have been extensive. nih.gov Research by Alexander Shulgin and others in the latter half of the 20th century explored how different substitutions at the 4-position of the 2,5-dimethoxyphenethylamine structure influence its effects. frontiersin.org
While specific historical research focusing directly on 5-(2-aminoethyl)-2,3-dimethoxyphenol is not widely documented in readily available literature, related structures have been synthesized, indicating an interest in this substitution pattern. For example, a 1958 paper in the Journal of the Chemical Society describes the synthesis of 5-(2-aminoethyl)-4′-carboxy-2 : 3-dimethoxydiphenyl ether as part of research into bisbenzylisoquinolines. rsc.org This demonstrates that the 2,3-dimethoxy-5-aminoethylphenyl moiety has been a building block in synthetic chemistry for several decades. The synthesis of various dimethoxyphenol precursors, which are essential for creating these phenethylamines, has also been a subject of chemical research. chemicalbook.com
Significance and Research Landscape of the Compound in Contemporary Chemical and Biological Sciences
The contemporary significance of this compound in chemical and biological sciences is largely inferred from the broader research landscape of substituted phenethylamines. wikipedia.org These compounds are of significant interest due to their interactions with various receptors in the central nervous system, particularly serotonin (B10506) receptors. nih.gov
The substitution pattern on the phenyl ring is a key determinant of a phenethylamine's pharmacological profile. nih.gov The 2,5-dimethoxy substitution, for example, is a well-known motif for potent agonism at the serotonin 5-HT2A receptor. researchgate.net Many compounds with this structure exhibit psychedelic effects. nih.gov The introduction of different substituents can modulate this activity, leading to agonists, partial agonists, or antagonists. nih.gov
Given this context, this compound is of interest for several reasons:
Novel Substitution Pattern: The 2,3-dimethoxy-5-hydroxy arrangement is less studied than the 2,5-dimethoxy or 3,4-dimethoxy patterns. This novelty makes it a candidate for investigating new structure-activity relationships at monoamine receptors.
Potential for Unique Receptor Interactions: The specific placement of the methoxy and hydroxyl groups could lead to a unique binding profile at serotonin, dopamine (B1211576), or adrenergic receptors, potentially resulting in novel pharmacological effects.
Tool for Chemical Synthesis: As a functionalized phenethylamine, it can serve as a precursor or intermediate in the synthesis of more complex molecules, including potential drug candidates. univook.com
The current research landscape for this specific compound is not extensive, with much of the focus remaining on the more well-known isomers. However, as the quest for more selective and novel receptor ligands continues, compounds like this compound may become valuable tools for researchers in medicinal chemistry and neuropharmacology.
Table 2: Research Significance of Related Dimethoxyphenethylamine Derivatives
| Compound Class | Primary Area of Research Significance | Key Findings |
|---|---|---|
| 2,5-Dimethoxyphenethylamines (2C-X) | Neuroscience, Pharmacology | Potent agonists at serotonin 5-HT2 receptors; structure-activity relationships are well-studied. nih.gov |
| 3,4-Dimethoxyphenethylamine (DMPEA) | Biochemistry, Neuroscience | An analog of dopamine; studied for its metabolic pathways and potential role in neuropsychiatric conditions. |
Properties
CAS No. |
13062-71-0 |
|---|---|
Molecular Formula |
C10H16ClNO3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2,3-dimethoxyphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-13-9-6-7(3-4-11)5-8(12)10(9)14-2;/h5-6,12H,3-4,11H2,1-2H3;1H |
InChI Key |
DLUXEWKHHXDDSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 2 Aminoethyl 2,3 Dimethoxyphenol Hydrochloride
Precursor Synthesis and Functionalization Approaches
The assembly of the target molecule begins with the synthesis and functionalization of its core components. This involves the strategic creation of a substituted aromatic ring and the subsequent attachment or formation of the aminoethyl side chain.
Synthesis of Key Aromatic Intermediates (e.g., Dimethoxybenzaldehydes, Phenols)
The foundation of the synthesis is the 2,3-dimethoxy aromatic ring. A common and versatile starting point is 2,3-dimethoxybenzaldehyde. Several methods exist for its preparation. One patented approach involves the formylation of o-bromophenol to create 3-bromo-2-hydroxybenzaldehyde, which is then reacted with sodium methoxide and dimethyl carbonate (DMC) to yield 2,3-dimethoxybenzaldehyde patsnap.com. Another method starts with 2-methoxy-3-hydroxybenzaldehyde, which is methylated using dimethyl sulfate, though this reagent is noted for its high toxicity patsnap.com.
For the synthesis of the target compound, a functional group is required at the 5-position of the 2,3-dimethoxybenzaldehyde ring, which can later be converted into the aminoethyl group. A nitro group (–NO₂) is an ideal precursor for an amine. The nitration of 2,3-dimethoxybenzaldehyde has been shown to produce a mixture of 5-nitro-2,3-dimethoxybenzaldehyde and 6-nitro-2,3-dimethoxybenzaldehyde rsc.orgrsc.org. The desired 5-nitro isomer can be separated from this mixture. Early 20th-century research detailed the separation of these isomers by forming Schiff bases with p-toluidine, which yielded derivatives with different melting points and solubilities, allowing for their isolation rsc.org.
Alternative precursors include substituted phenols like 2,3-dimethoxyphenol (B146663), which can be synthesized from pyrogallol as a starting material google.comcas.orgcas.org. Functionalization of this phenol (B47542) at the 5-position would then be required.
| Precursor | Starting Material(s) | Key Reagents | Outcome |
| 2,3-Dimethoxybenzaldehyde | o-Bromophenol | Paraformaldehyde, MgCl₂, Triethylamine (B128534), Sodium methoxide, DMC | Synthesis of the core benzaldehyde structure patsnap.com. |
| 5-Nitro-2,3-dimethoxybenzaldehyde | 2,3-Dimethoxybenzaldehyde | Nitrating agent (e.g., HNO₃) | Introduction of a nitro group, yielding a mixture of 5- and 6-nitro isomers rsc.orgrsc.org. |
| 2,4-dimethoxy-5-nitro-benzaldehyde | 2,4-dihydroxy 5-nitrobenzaldehyde | Potassium carbonate, Methyl iodide | Provides a model for methylation of dihydroxy nitrobenzaldehydes chemicalbook.com. |
Introduction and Modification of Aminoethyl Side Chains
With a suitable aromatic intermediate like 5-nitro-2,3-dimethoxybenzaldehyde in hand, the next phase is the construction of the aminoethyl side chain. Several classical and modern organic chemistry reactions are employed for this purpose.
A primary method is the Henry reaction (also known as a nitroaldol reaction), which involves the base-catalyzed condensation of an aldehyde with a nitroalkane wikipedia.orgscirp.orgscirp.org. In this context, 5-nitro-2,3-dimethoxybenzaldehyde would be reacted with nitromethane. This reaction first forms a β-nitro alcohol, which can be subsequently dehydrated to yield a β-nitrostyrene intermediate. This nitrostyrene is a crucial precursor for the final aminoethyl group.
An alternative strategy is the azide synthesis . This route typically begins with a precursor that has a two-carbon side chain ending in a good leaving group, such as a halide (e.g., 5-(2-bromoethyl)-2,3-dimethoxyphenol). This compound can undergo a nucleophilic substitution (SN2) reaction with an azide salt, like sodium azide (NaN₃), to form an alkyl azide libretexts.org. The azide group serves as a masked amine, preventing the common issue of over-alkylation seen in direct amination with ammonia.
Multi-Step Synthesis Pathways to 5-(2-aminoethyl)-2,3-dimethoxyphenol (B588162) Hydrochloride
Connecting the precursors through multi-step pathways allows for the assembly of the final molecule. These pathways are defined by the key transformations that form and modify the aminoethyl side chain.
Condensation Reactions and Subsequent Reductions
This pathway is one of the most studied and versatile routes for synthesizing phenethylamines nih.gov. It begins with the Henry condensation of the precursor aldehyde (5-nitro-2,3-dimethoxybenzaldehyde) with nitromethane to form 1-(2,3-dimethoxy-5-nitrophenyl)-2-nitroethene. The subsequent, critical step is the reduction of this β-nitrostyrene derivative.
This reduction must accomplish two transformations: the reduction of the carbon-carbon double bond and the reduction of the nitro group on the side chain to a primary amine. If the starting aldehyde also contains a nitro group on the aromatic ring, as is the case here, that must also be reduced to an amine, which would then be converted back to a hydroxyl group via diazotization and hydrolysis in a later step.
A variety of reducing agents can be employed for the reduction of the nitrostyrene. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of this transformation mdma.ch. However, for phenolic nitrostyrenes, incomplete reduction can sometimes be an issue mdma.ch. Other effective reducing agents include sodium bis-(2-methoxyethoxy)aluminum dihydride (Red-Al) and a combination of sodium borohydride (NaBH₄) with copper(II) chloride (CuCl₂) nih.govmdma.chchemrxiv.orgchemrxiv.org. The latter system is noted for being a rapid, one-pot procedure that operates under mild conditions nih.govchemrxiv.orgchemrxiv.org.
| Reducing System | Substrate Type | Key Features | Reported Yields |
| LiAlH₄ | β-Nitrostyrenes | Powerful reducing agent, but can result in incomplete reduction for phenolic substrates mdma.ch. | Variable |
| Red-Al | β-Nitrostyrenes | Effective for smooth reduction to β-phenethylamines mdma.ch. | Good to high |
| NaBH₄ / CuCl₂ | Substituted β-Nitrostyrenes | Fast (10-30 min), one-pot reaction under mild conditions nih.govchemrxiv.orgchemrxiv.org. | 62–83% |
Catalytic Hydrogenation in Aminoethyl-Dimethoxyphenol Synthesis
Catalytic hydrogenation is a cornerstone of reduction chemistry and is highly applicable to the synthesis of the target compound. It is a clean and efficient method for the reduction of nitrostyrenes researchgate.netresearchgate.netrsc.org. Typically, a catalyst such as palladium on carbon (Pd/C) or platinum-based catalysts are used under an atmosphere of hydrogen gas (H₂) researchgate.net. This single reaction can simultaneously reduce the alkene double bond and the nitro group of the nitrostyrene intermediate to afford the desired phenethylamine (B48288) structure.
The selectivity of catalytic hydrogenation can be a challenge when multiple reducible functional groups are present in the molecule, such as in the case of a nitrostyrene derived from a nitro-substituted benzaldehyde researchgate.netresearchgate.net. The reaction conditions, including the choice of catalyst, solvent, and hydrogen pressure, must be carefully optimized to achieve the desired chemoselectivity.
Nucleophilic Azidation and Subsequent Reduction Strategies
An alternative to the nitrostyrene pathway is the synthesis via an alkyl azide intermediate. This method offers excellent control in forming a primary amine without side products from multiple alkylations libretexts.org. The synthesis would begin with a precursor such as 5-(2-bromoethyl)-2,3-dimethoxyphenol. This halide is converted to 5-(2-azidoethyl)-2,3-dimethoxyphenol via an SN2 reaction with sodium azide.
The final step is the reduction of the azide to the primary amine. This is reliably achieved using either lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd) ucalgary.caucalgary.cayoutube.com. The reduction is driven by the formation of stable nitrogen gas (N₂) as a byproduct.
Once the free base, 5-(2-aminoethyl)-2,3-dimethoxyphenol, is synthesized through any of these routes, the final step is its conversion to the hydrochloride salt. This is typically accomplished by treating a solution of the amine with hydrochloric acid, which facilitates purification and improves the stability and handling of the final compound.
Hydrochloride Salt Formation Methodologies
The conversion of a freebase amine, such as 5-(2-aminoethyl)-2,3-dimethoxyphenol, into its hydrochloride salt is a standard and crucial step in pharmaceutical and chemical research. The salt form often exhibits improved stability, crystallinity, and solubility in aqueous media compared to the freebase. The most common methodology involves the reaction of the amine with hydrochloric acid.
The general procedure begins with dissolving the purified 5-(2-aminoethyl)-2,3-dimethoxyphenol freebase in a suitable anhydrous organic solvent. The choice of solvent is critical to ensure that the freebase is soluble, but the resulting hydrochloride salt is insoluble, thus allowing for precipitation and easy isolation. Common solvents for this purpose include diethyl ether, isopropanol, ethanol (B145695), or ethyl acetate.
Once the amine is fully dissolved, a solution of hydrogen chloride (HCl) is added dropwise with stirring. The HCl can be in the form of a gas bubbled through the solution, or more conveniently, as a solution in an anhydrous solvent like diethyl ether or isopropanol. The reaction is typically exothermic and results in the precipitation of the hydrochloride salt.
The reaction mixture is often cooled to maximize the yield of the precipitate. The solid product is then collected by filtration, washed with a small amount of the cold anhydrous solvent to remove any unreacted starting material or impurities, and finally dried under vacuum to yield the pure 5-(2-aminoethyl)-2,3-dimethoxyphenol hydrochloride salt.
Table 1: Typical Reagents and Conditions for Hydrochloride Salt Formation
| Component | Function | Examples | Key Considerations |
|---|---|---|---|
| Freebase Amine | Starting Material | 5-(2-aminoethyl)-2,3-dimethoxyphenol | Must be pure and dry to avoid side reactions and ensure high purity of the salt. |
| Anhydrous Solvent | Reaction Medium | Diethyl ether, Isopropanol, Ethanol, Ethyl Acetate | Should dissolve the freebase but not the hydrochloride salt. Must be anhydrous to prevent contamination with water. |
| HCl Source | Acid for Salt Formation | Anhydrous HCl gas, HCl solution in diethyl ether, HCl solution in isopropanol | Stoichiometric amount (or slight excess) is typically used. Anhydrous conditions are crucial. |
| Isolation Technique | Product Collection | Vacuum Filtration | Allows for efficient separation of the solid salt from the solvent. |
Novel Synthetic Routes and Optimization for Research Scale
A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a precursor such as 2,3-dimethoxyphenol. A common strategy for introducing the aminoethyl side chain is through a two-step process involving electrophilic substitution followed by reduction.
One plausible route involves the following steps:
Friedel-Crafts Acylation: The starting material, 2,3-dimethoxyphenol, can be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce a chloroacetyl group onto the aromatic ring. The substitution is expected to occur at the position para to the hydroxyl group due to its strong activating and directing effect.
Azide Formation: The resulting chloroketone can then be treated with sodium azide to replace the chlorine atom with an azide group. This is a standard nucleophilic substitution reaction.
Reduction: The final step involves the reduction of both the ketone and the azide functionalities. A strong reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation in a single step, yielding the desired 5-(2-aminoethyl)-2,3-dimethoxyphenol.
Table 2: Proposed Synthetic Route for 5-(2-aminoethyl)-2,3-dimethoxyphenol
| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 2,3-dimethoxyphenol, Chloroacetyl chloride, AlCl₃ | 2-Chloro-1-(4-hydroxy-2,3-dimethoxyphenyl)ethanone | Introduction of a two-carbon chain precursor. |
| 2 | Nucleophilic Substitution | Sodium azide (NaN₃) | 2-Azido-1-(4-hydroxy-2,3-dimethoxyphenyl)ethanone | Introduction of the nitrogen functionality. |
| 3 | Reduction | Lithium aluminum hydride (LiAlH₄) | 5-(2-aminoethyl)-2,3-dimethoxyphenol | Reduction of ketone and azide to form the aminoethyl group. |
For optimization at the research scale, alternative and more novel routes could be explored. For instance, a reductive amination approach could be employed starting from a suitable phenylacetaldehyde derivative. Another modern approach could involve a palladium-catalyzed cross-coupling reaction to form the carbon-carbon bond of the ethyl side chain. These methods might offer milder reaction conditions, higher functional group tolerance, and improved yields.
Furthermore, the protection of the phenolic hydroxyl group might be necessary during certain synthetic steps to prevent unwanted side reactions. A suitable protecting group, such as a benzyl or silyl ether, could be introduced at the beginning of the synthesis and removed in the final step. The choice of protecting group strategy would be a key aspect of optimizing the synthetic route for efficiency and yield.
Chemical Reactivity and Derivatization of 5 2 Aminoethyl 2,3 Dimethoxyphenol Hydrochloride
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group, situated on an electron-rich aromatic ring, is a key site for electrophilic substitution and oxidation reactions. The presence of two methoxy (B1213986) groups in the ortho and meta positions further activates the ring, influencing the regioselectivity and rate of these transformations.
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers, modifications that can alter the compound's physical properties and protect the hydroxyl group from unwanted side reactions in subsequent synthetic steps.
Esterification is typically achieved by reacting the phenol (B47542) with a carboxylic acid, acid chloride, or acid anhydride (B1165640). Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. More reactive acylating agents, such as acetyl chloride or acetic anhydride, react readily in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.
Etherification , most notably the Williamson ether synthesis, involves deprotonation of the phenolic hydroxyl by a base (like sodium hydride or potassium carbonate) to form a nucleophilic phenoxide ion. This ion then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. Alternative methods can utilize other etherifying agents in the presence of specific catalysts. google.com For instance, methylation can be achieved using dimethyl carbonate with a catalyst like tetrabutylammonium (B224687) bromide. google.com
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Base | Typical Product |
|---|---|---|---|
| Acetylation | Acetic Anhydride | Pyridine | 5-(2-aminoethyl)-2,3-dimethoxyphenyl acetate |
| Benzoylation | Benzoyl Chloride | Triethylamine (B128534) | 5-(2-aminoethyl)-2,3-dimethoxyphenyl benzoate |
| Methylation | Methyl Iodide | Potassium Carbonate (K₂CO₃) | 1-(2-aminoethyl)-2,3,4-trimethoxybenzene |
| Ethylation | Ethyl Bromide | Sodium Hydride (NaH) | 1-(2-aminoethyl)-4-ethoxy-2,3-dimethoxybenzene |
Oxidation Pathways and Quinone Formation
The electron-rich nature of the 2,3-dimethoxyphenol (B146663) moiety makes it susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of highly colored ortho-quinones. The position of the hydroxyl group relative to the methoxy substituents directs the oxidation.
Strong oxidizing agents such as chromium-based reagents (e.g., sodium dichromate in acid) or Fremy's salt (potassium nitrosodisulfonate) can effectively oxidize substituted phenols. youtube.com Hypervalent iodine reagents, like o-Iodoxybenzoic acid (IBX), are known to be particularly effective for the regioselective oxidation of phenols to o-quinones under mild conditions. nih.gov The reaction proceeds via a double oxidation mechanism. nih.gov Other reagents, including silver(I) oxide or potassium ferricyanide, can also be employed and may sometimes lead to dimerization or polymerization products alongside or instead of simple quinone formation. rsc.org For the title compound, oxidation would be expected to yield 5-(2-aminoethyl)-2,3-dimethoxy-p-benzoquinone, though the formation of the ortho-quinone is also plausible.
Table 2: Oxidizing Agents for Quinone Formation
| Oxidizing Agent | Expected Product | Reference |
|---|---|---|
| o-Iodoxybenzoic Acid (IBX) | 5-(2-aminoethyl)-3-methoxy-p-benzoquinone | nih.gov |
| Fremy's Salt ( (KSO₃)₂NO ) | 5-(2-aminoethyl)-3-methoxy-p-benzoquinone | youtube.com |
| Silver (I) Oxide (Ag₂O) | Methoxy-1,4-benzoquinone derivatives | rsc.org |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Dimeric products or quinones | rsc.org |
Reactions at the Primary Amine Moiety
The ethylamine (B1201723) side chain contains a nucleophilic primary amine that readily undergoes a variety of common amine reactions, including acylation, Schiff base formation, and alkylation. These reactions allow for the extension of the molecule's scaffold and the introduction of new functional groups.
Acylation and Amidation Reactions
The primary amine reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acidic byproduct. This transformation is generally high-yielding and can be used to introduce a wide variety of acyl groups to the molecule. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.
Table 3: Representative Acylation and Amidation Reactions
| Acylating Agent | Base | Product |
|---|---|---|
| Acetyl Chloride | Triethylamine | N-(2-(4-hydroxy-2,3-dimethoxyphenyl)ethyl)acetamide |
| Propionyl Chloride | Pyridine | N-(2-(4-hydroxy-2,3-dimethoxyphenyl)ethyl)propionamide |
| Benzoyl Chloride | Triethylamine | N-(2-(4-hydroxy-2,3-dimethoxyphenyl)ethyl)benzamide |
| Acetic Anhydride | Sodium Bicarbonate | N-(2-(4-hydroxy-2,3-dimethoxyphenyl)ethyl)acetamide |
Schiff Base Formation and Imino Derivative Synthesis
Primary amines condense with aldehydes or ketones to form imines, also known as Schiff bases. derpharmachemica.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. It is typically performed in a solvent like ethanol (B145695) or methanol (B129727) and is often catalyzed by a small amount of acid. derpharmachemica.comresearchgate.net The reaction is reversible, and the removal of water can be used to drive it to completion. Phenethylamine (B48288) and its derivatives are known to form Schiff bases with a variety of carbonyl compounds, including aromatic aldehydes like vanillin (B372448) and naphthaldehyde. researchgate.netsemnan.ac.ir
Table 4: Representative Schiff Base Formation Reactions
| Carbonyl Compound | Solvent/Conditions | Product (Schiff Base) | Reference |
|---|---|---|---|
| Benzaldehyde | Ethanol, reflux | N-benzylidene-2-(4-hydroxy-2,3-dimethoxyphenyl)ethan-1-amine | derpharmachemica.com |
| 4-Hydroxy-3-methoxybenzaldehyde | Ethanol, reflux | 4-((2-(4-hydroxy-2,3-dimethoxyphenyl)ethyl)imino)methyl)-2-methoxyphenol | semnan.ac.ir |
| 2-Hydroxynaphthaldehyde | Ethanol, reflux, acetic acid catalyst | 1-(((2-(4-hydroxy-2,3-dimethoxyphenyl)ethyl)imino)methyl)naphthalen-2-ol | researchgate.net |
| Acetone | Methanol, reflux | N-isopropylidene-2-(4-hydroxy-2,3-dimethoxyphenyl)ethan-1-amine | derpharmachemica.com |
Alkylation and Derivatization of the Amino Group
The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as the secondary amine product is often more nucleophilic than the starting primary amine. However, selective mono-alkylation can be achieved under specific controlled conditions, for instance by using the amine hydrobromide salt and a base in a competitive deprotonation/protonation strategy. rsc.org Reductive amination, a two-step one-pot process involving the formation of a Schiff base with an aldehyde or ketone followed by in-situ reduction (e.g., with sodium borohydride), is a more controlled method for producing mono- or di-alkylated amines. N-benzyl substitution on phenethylamines is a common derivatization that has been shown to be synthetically useful. mdpi.com
Table 5: Representative Alkylation Reactions
| Alkylating Agent | Method | Product |
|---|---|---|
| Methyl Iodide | Direct Alkylation (excess) | 2-(4-hydroxy-2,3-dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide |
| Benzyl Bromide | Controlled Mono-alkylation | N-benzyl-2-(4-hydroxy-2,3-dimethoxyphenyl)ethan-1-amine |
| Acetaldehyde + NaBH₄ | Reductive Amination | N-ethyl-2-(4-hydroxy-2,3-dimethoxyphenyl)ethan-1-amine |
| Acetone + NaBH(OAc)₃ | Reductive Amination | N-isopropyl-2-(4-hydroxy-2,3-dimethoxyphenyl)ethan-1-amine |
Reactivity of the Dimethoxy Aromatic Ring System
The reactivity of the benzene (B151609) ring in 5-(2-aminoethyl)-2,3-dimethoxyphenol (B588162) hydrochloride is significantly influenced by the electronic effects of its substituents: a hydroxyl group, two methoxy groups, and a 2-aminoethyl group.
Electrophilic Aromatic Substitution Patterns
The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. libretexts.orgyoutube.comchemistrytalk.orgorganicchemistrytutor.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate formed during the substitution. youtube.com The aminoethyl group's influence is more complex. In its free base form, the amino group (-NH₂) is also a potent activating, ortho-, para-directing group. byjus.com However, as the compound is a hydrochloride salt, the amino group will be protonated to form an ammonium (B1175870) group (-NH₃⁺). This protonated form acts as a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. wikipedia.org
Considering the positions on the aromatic ring relative to the existing substituents:
Position 4: Para to the 2-methoxy group and ortho to the 5-aminoethyl group.
Position 6: Ortho to the 5-aminoethyl group and meta to the 2- and 3-methoxy groups.
The hydroxyl group at position 1, and the methoxy groups at positions 2 and 3, will strongly direct incoming electrophiles to the positions ortho and para to them. The most activated positions on the ring are predicted to be C4 and C6. The hydroxyl group strongly directs to C2 (blocked), C4, and C6. The 2-methoxy group directs to C1 (blocked), C3 (blocked), and C5 (blocked). The 3-methoxy group directs to C2 (blocked), C4, and C6.
Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions . The regioselectivity between these two positions will depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role. Given the bulk of the substituents at C2 and C3, the C6 position might be sterically more accessible.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine, chlorine) is expected to occur at the C4 or C6 positions. The high activation of the ring by the hydroxyl and methoxy groups may necessitate mild halogenating agents to avoid polysubstitution. libretexts.org
Nitration: The introduction of a nitro group (-NO₂) can be achieved with reagents like tert-butyl nitrite. nih.gov In highly activated systems like phenols, direct nitration can sometimes lead to oxidation and the formation of tars, so controlled conditions are crucial. libretexts.org
Sulfonation: The introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on rings containing strongly deactivating groups like a protonated amine. libretexts.org The Lewis acid catalyst would likely coordinate with the amine, further deactivating the ring.
| Reaction | Reagent | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂/FeBr₃ (or milder reagents) | 4-Bromo-5-(2-aminoethyl)-2,3-dimethoxyphenol and/or 6-Bromo-5-(2-aminoethyl)-2,3-dimethoxyphenol |
| Nitration | HNO₃/H₂SO₄ (or milder reagents like t-BuONO) | 4-Nitro-5-(2-aminoethyl)-2,3-dimethoxyphenol and/or 6-Nitro-5-(2-aminoethyl)-2,3-dimethoxyphenol |
Metal-Catalyzed Cross-Coupling Reactions
The direct use of phenols in metal-catalyzed cross-coupling reactions is challenging due to the high bond dissociation energy of the C-O bond. mdpi.com However, the phenolic hydroxyl group can be converted into a better leaving group, such as a triflate (-OTf) or a fluorosulfate (B1228806), to enable these transformations. This strategy opens up a wide range of possibilities for introducing new carbon-carbon and carbon-heteroatom bonds.
The general approach involves a two-step sequence:
Activation of the Phenolic Hydroxyl Group: The phenol is reacted with a reagent like trifluoromethanesulfonic anhydride (Tf₂O) or sulfuryl fluoride (B91410) (SO₂F₂) to form the corresponding aryl triflate or fluorosulfate.
Cross-Coupling Reaction: The resulting aryl triflate or fluorosulfate can then participate in various palladium-catalyzed cross-coupling reactions.
Examples of such reactions include:
Suzuki-Miyaura Coupling: This reaction couples the aryl triflate with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound. mdpi.com This would allow for the introduction of various aryl or heteroaryl substituents at the 1-position of the original phenol.
Sonogashira Coupling: This reaction couples the aryl triflate with a terminal alkyne, providing access to arylethynyl derivatives.
Buchwald-Hartwig Amination: This reaction can be used to form new carbon-nitrogen bonds.
Cyanation: The introduction of a nitrile group can be achieved using reagents like potassium ferrocyanide.
The presence of the aminoethyl side chain would require careful consideration of reaction conditions, potentially necessitating protection of the amino group to avoid side reactions.
| Reaction Name | Coupling Partner | Resulting Functional Group at C1 |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Aryl |
| Sonogashira | Terminal alkyne | Alkynyl |
| Buchwald-Hartwig | Amine | Amino |
| Cyanation | Cyanide source | Nitrile |
Synthesis of Chemically Modified Analogues and Probes
The structural features of 5-(2-aminoethyl)-2,3-dimethoxyphenol hydrochloride make it an attractive starting point for the synthesis of chemically modified analogues and probes for biological studies. Derivatization can be targeted at the phenolic hydroxyl group, the amino group, or the aromatic ring.
Derivatization of the Phenolic Hydroxyl Group:
Esterification: The hydroxyl group can be esterified with fluorescent carboxylic acids, such as NBD-sarcosine or 7-dimethylaminocoumarin-4-acetic acid, to create fluorescent probes. nih.gov
Etherification: Formation of ethers can be used to modulate the compound's properties or to attach other functionalities.
Derivatization of the Amino Group:
Acylation: The primary amine can be acylated to form amides. This can be used to attach various reporter groups or to modify the pharmacokinetic properties of the molecule.
Biotinylation: The amino group is a convenient handle for the attachment of biotin (B1667282), creating biotinylated probes for use in affinity-based studies. nih.govgoogle.com This typically involves reacting the amine with an activated biotin derivative.
Derivatization of the Aromatic Ring:
Introduction of Functional Groups: As discussed in the electrophilic aromatic substitution section, functional groups like halogens or nitro groups can be introduced onto the aromatic ring. These groups can then be further modified. For example, a bromo-substituted analogue could be used in subsequent cross-coupling reactions to attach a wide variety of substituents.
Radiolabeling: Introduction of a radioactive isotope, such as carbon-11, carbon-13, or a halogen isotope, can be achieved through various synthetic methods, including those involving cross-coupling reactions, to produce radiolabeled probes for imaging studies. organicchemistrytutor.com
The synthesis of such probes often involves multi-step sequences and requires careful optimization of reaction conditions to ensure compatibility with the various functional groups present in the molecule.
Computational and Theoretical Studies of 5 2 Aminoethyl 2,3 Dimethoxyphenol Hydrochloride and Its Analogues
Molecular Modeling and Conformational Analysis
Molecular modeling of 5-(2-aminoethyl)-2,3-dimethoxyphenol (B588162) hydrochloride and its analogues focuses on understanding their three-dimensional structure and conformational flexibility. The phenethylamine (B48288) scaffold, which forms the core of this molecule, is known to adopt several key conformations due to the rotation around the Cα-Cβ and Cβ-Aryl single bonds.
The primary conformations of interest are the gauche (folded) and anti or trans (extended) forms, defined by the torsion angle of the ethylamine (B1201723) side chain relative to the phenyl ring. Computational studies, including both molecular mechanics and quantum mechanical methods, have been employed to determine the preferred conformations of phenethylamine derivatives. acs.orgresearchgate.net In the absence of a solvent, many phenethylamines, in both their neutral and charged (protonated) forms, tend to favor a folded gauche conformation. acs.org This preference suggests a stabilizing intramolecular interaction between the terminal amino group and the electron-rich aromatic ring. acs.org However, the presence of substituents on the phenyl ring and the effects of solvent can shift this conformational equilibrium. acs.org For instance, aqueous solvation models often predict a greater preference for the extended anti conformation. acs.org
The conformational landscape is critical as it dictates the shape of the molecule, which is a key determinant of its ability to interact with biological targets. The relative energies of different conformers are typically small, allowing the molecule to adopt various shapes in different environments.
| Conformer | Dihedral Angle (Cα-Cβ-Aryl-C) | Relative Energy (kcal/mol) | Methodology Note |
|---|---|---|---|
| Gauche | ~60° | 0.00 | Illustrative data based on ab initio calculations of phenethylamine in the gas phase. acs.org The exact energies for 5-(2-aminoethyl)-2,3-dimethoxyphenol would require specific calculations. |
| Anti (Trans) | 180° | ~0.5 - 1.5 |
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations provide a deeper understanding of the electronic properties and energetics of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model electron distribution, predict reactivity, and determine the energies of different molecular states. researchgate.netmdpi.com
DFT calculations are widely used to analyze the electronic structure of phenolic compounds. researchgate.netresearchgate.net For an analogue like 5-(2-aminoethyl)-2,3-dimethoxyphenol, the methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the phenyl ring significantly influence its electronic properties. These groups are electron-donating, which increases the electron density of the aromatic ring. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. ijpsonline.com A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For phenolic compounds, the MEP typically shows a negative potential around the oxygen atoms, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors.
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | The energy gap indicates the molecule's electronic stability and reactivity. ijpsonline.com These values are illustrative for a generic dimethoxyphenol derivative. |
| LUMO Energy | ~ -0.5 eV | |
| HOMO-LUMO Gap | ~ 5.0 eV | Indicates moderate chemical reactivity. |
| Mulliken Charge on Phenolic Oxygen | ~ -0.6 e | Highlights the atom as a primary site for hydrogen bonding and electrophilic interaction. |
Quantum chemical methods provide highly accurate calculations of the energy differences between various conformers. As mentioned in the conformational analysis, ab initio calculations up to the MP2/6-311+G(d,p) level have been applied to the phenethylamine system to determine its intrinsic conformational preferences. acs.org These studies confirm that while the gauche conformer is often the global minimum in the gas phase, the energy barrier for rotation to the anti conformer is low, allowing for dynamic equilibrium. researchgate.net
Tautomerism in simple phenols involves the migration of a proton, typically from the hydroxyl group to a carbon atom on the ring, to form a keto tautomer (a cyclohexadienone). For most simple phenolic compounds, the equilibrium lies overwhelmingly in favor of the aromatic phenol form due to the high stability conferred by the aromatic system. Computational studies on the tautomerism of phenolic compounds confirm that the keto tautomers are significantly higher in energy. umons.ac.becomporgchem.com While certain substitution patterns or specific environments can stabilize keto forms, for a molecule like 5-(2-aminoethyl)-2,3-dimethoxyphenol, the phenolic form is expected to be the vastly predominant species. umons.ac.be
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules.
Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique. omicsonline.orgresearchgate.net It assumes that a molecule's biological activity is related to the shape of its steric and electrostatic fields. ijpsonline.com In a CoMFA study, a set of structurally related molecules with known biological activities are aligned, and their steric and electrostatic interaction energies with a probe atom are calculated at various points on a 3D grid. The resulting data is then analyzed using partial least squares (PLS) to build a statistical model that relates the field values to the biological activities. ijpsonline.comomicsonline.org
The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour in a steric map might indicate that bulkier substituents are favored in that region, while a blue contour in an electrostatic map could show where positive charge is beneficial for activity. CoMFA studies on various phenethylamine analogues have successfully created predictive models for their activity at different biological targets. omicsonline.org
| Statistical Parameter | Value | Description |
|---|---|---|
| Cross-validated correlation coefficient (q²) | > 0.5 | Indicates the predictive ability of the model. A value greater than 0.5 is generally considered predictive. nih.gov |
| Non-cross-validated correlation coefficient (r²) | > 0.9 | Measures the goodness of fit of the model to the training set data. |
| Steric Field Contribution | 40% - 60% | Represents the relative importance of steric and electrostatic fields in determining the biological activity. |
| Electrostatic Field Contribution | 40% - 60% |
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netomicsonline.orgnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their binding affinity. nih.gov
Docking simulations are crucial for understanding how a ligand like 5-(2-aminoethyl)-2,3-dimethoxyphenol might interact with a specific biological target at an atomic level. researchgate.netmdpi.com Studies involving phenethylamine analogues have used molecular docking to elucidate their binding modes with targets such as neurotransmitter receptors and transporters. researchgate.netacs.org These simulations can identify key interactions, such as hydrogen bonds between the ligand's hydroxyl or amino groups and specific amino acid residues in the receptor, or hydrophobic interactions between the phenyl ring and nonpolar residues. researchgate.net The docking score provides an estimate of the binding free energy, which can be used to rank different compounds and guide the design of more potent derivatives. omicsonline.org
| Biomolecular Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Dopamine (B1211576) Transporter (DAT) | -7.5 to -9.0 | Asp79, Ser149, Phe326 | Hydrogen bond, π-π stacking, hydrophobic interactions. researchgate.net |
| Serotonin (B10506) 5-HT2A Receptor | -8.0 to -10.0 | Asp155, Ser242, Trp336 | Salt bridge, hydrogen bond, aromatic interactions. |
Simulation of Intermolecular Interactions and Binding Affinities
While direct computational studies on 5-(2-aminoethyl)-2,3-dimethoxyphenol hydrochloride are not extensively available in publicly accessible literature, the principles of its intermolecular interactions and potential binding affinities can be inferred from computational analyses of its structural analogues, namely phenylethylamine and dimethoxybenzene derivatives. Methodologies such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how these compounds interact with biological targets at a molecular level. biomolther.orgresearchgate.net
Molecular docking studies on phenylethylamine derivatives have revealed critical structural features that govern their binding to protein targets like the dopamine transporter (DAT) and serotonin receptors (5-HT2A). biomolther.orgnih.gov These studies often highlight the importance of the protonated amine group in forming strong ionic interactions and hydrogen bonds with acidic residues, such as aspartic acid, within the binding pocket of a receptor. biomolther.org For instance, in simulations with DAT, a hydrogen bond between the charged amine of a ligand and the polar side chain of an aspartic acid residue (Asp79) was shown to be a key factor for stable protein-ligand binding. biomolther.orgnih.gov
The dimethoxyphenol moiety of the compound is also expected to play a significant role in its binding profile. The methoxy groups can act as hydrogen bond acceptors, while the aromatic ring can engage in various non-covalent interactions, including hydrophobic contacts and π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. nih.govnih.gov Computational studies on other polyphenolic compounds have demonstrated the prevalence of these types of interactions in stabilizing ligand-protein complexes. nih.gov Furthermore, the hydroxyl group on the phenol ring can act as both a hydrogen bond donor and acceptor, further anchoring the ligand in the binding site.
The relative positions of the functional groups on the aromatic ring are also a determining factor in the binding affinity. Structure-activity relationship (SAR) studies on phenethylamine derivatives have shown that the substitution pattern on the phenyl ring significantly influences their affinity for specific receptors. nih.gov For 5-(2-aminoethyl)-2,3-dimethoxyphenol, the specific arrangement of the two methoxy groups and one hydroxyl group would create a unique electrostatic potential surface, dictating its preferred orientation and interactions within a protein's binding pocket.
To illustrate the potential binding characteristics, the following tables summarize findings from computational studies on analogous compounds.
Table 1: Simulated Binding Affinities of Phenylethylamine Analogues with Target Receptors
| Analog Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interaction Type(s) |
| (S)-form of Compound 9 (a β-PEA derivative) | hDAT | ~ -7.0 to -8.0 (estimated range) | Asp79, Phe320, Phe326 | Hydrogen Bond, Hydrophobic |
| (R, S)-form of Compound 28 (a β-PEA derivative) | hDAT | ~ -7.5 to -8.5 (estimated range) | Asp79, Phe76, Val152, Tyr156 | Hydrogen Bond, Hydrophobic |
| Various Phenethylamines | 5-HT2A Receptor | - | Not specified | Not specified |
Table 2: Common Intermolecular Interactions for Dimethoxyphenol Analogues in Simulated Protein Binding
| Functional Group | Potential Interaction Type | Potential Amino Acid Partners |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His, Asn, Gln |
| Methoxy (-OCH3) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Asn, Gln |
| Aromatic Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |
| Ethylamine (-CH2CH2NH3+) | Hydrogen Bond Donor, Ionic Bond | Asp, Glu |
This table is a generalized representation based on the chemical properties of the functional groups and findings from computational studies of related molecules. nih.govnih.gov
Biological Activity and Molecular Mechanisms of 5 2 Aminoethyl 2,3 Dimethoxyphenol Hydrochloride Preclinical Focus
Interaction with Neurotransmitter Systems
Modulation of Serotonin (B10506) Receptor Activity (In Vitro Models)
There is a significant body of research on the interaction of various ligands with serotonin (5-HT) receptors due to their importance as therapeutic targets. For instance, virtual screening efforts have been employed to identify novel ligands for the 5-HT2A receptor from large chemical libraries. These studies involve testing compounds in radioligand binding assays to determine their affinity for the receptor. nih.gov However, specific in vitro studies detailing the binding affinity or functional activity of 5-(2-aminoethyl)-2,3-dimethoxyphenol (B588162) hydrochloride at any serotonin receptor subtype have not been identified in the current scientific literature.
Monoamine Oxidase (MAO) Inhibition Studies (In Vitro and Preclinical In Vivo)
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases. nih.gov Compounds with heterocyclic moieties are often investigated as potential MAO inhibitors due to their ability to engage in various molecular interactions crucial for enzyme inhibition. nih.gov Despite the theoretical potential for 5-(2-aminoethyl)-2,3-dimethoxyphenol hydrochloride to interact with MAO enzymes, there are no published in vitro or preclinical in vivo studies that have specifically investigated or quantified its MAO inhibitory activity.
Enzyme Inhibition Profiles
The potential for small molecules to inhibit various enzymes is a critical aspect of preclinical drug discovery. The following sections address the theoretical but currently unverified interactions of this compound with specific enzyme families.
Investigation of Cyclooxygenase (COX) Enzyme Interactions
Information regarding the interaction of this compound with cyclooxygenase (COX) enzymes is absent from the scientific literature.
Studies on Topoisomerase and Cytochrome Enzyme Inhibition
Research into topoisomerase inhibitors has identified various complex heterocyclic compounds, such as derivatives of dibenzo[c,h] nih.govsigmaaldrich.comnaphthyridin-6-one, that exhibit potent activity. nih.govnih.gov These studies focus on structure-activity relationships within that specific chemical class. nih.govnih.gov Similarly, the inhibition of cytochrome P450 enzymes is a critical consideration in drug development to avoid drug-drug interactions. nih.gov Primary amines and related structures can sometimes lead to the formation of metabolite-intermediate complexes with cytochrome P450 enzymes. nih.gov However, no specific studies have been found that evaluate the inhibitory effects of this compound on either topoisomerases or cytochrome P450 enzymes.
Analytical Characterization Techniques in Research on 5 2 Aminoethyl 2,3 Dimethoxyphenol Hydrochloride
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in the analysis of 5-(2-aminoethyl)-2,3-dimethoxyphenol (B588162) hydrochloride, offering deep insights into its molecular structure and properties. These methods involve the interaction of the molecule with electromagnetic radiation, with the resulting spectra serving as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of 5-(2-aminoethyl)-2,3-dimethoxyphenol hydrochloride. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide detailed information about the different types of protons and their neighboring environments. For instance, the aromatic protons on the benzene (B151609) ring would appear as distinct signals in the downfield region, with their splitting patterns revealing their substitution pattern. The protons of the ethylamino side chain and the methoxy (B1213986) groups would resonate at characteristic chemical shifts in the upfield region.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The chemical shifts of the aromatic carbons, the aliphatic carbons of the ethylamino group, and the methoxy carbons would all appear in their expected regions.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-(2-aminoethyl)-2,3-dimethoxyphenol
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.0 | Multiplet |
| -CH₂- (ethyl) | 2.8 - 3.2 | Triplet |
| -CH₂- (ethyl) | 2.6 - 3.0 | Triplet |
| -OCH₃ | 3.8 - 4.0 | Singlet |
| -OCH₃ | 3.7 - 3.9 | Singlet |
| -NH₂ | Variable | Broad Singlet |
| -OH | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(2-aminoethyl)-2,3-dimethoxyphenol
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-O | 140 - 150 |
| Aromatic C-C | 110 - 130 |
| -CH₂- (ethyl) | 30 - 40 |
| -CH₂- (ethyl) | 40 - 50 |
| -OCH₃ | 55 - 65 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. When subjected to ionization in a mass spectrometer, the molecule will form a molecular ion ([M]⁺) corresponding to its molecular weight.
The fragmentation of the molecular ion provides a unique fingerprint that can be used for identification and structural confirmation. For 5-(2-aminoethyl)-2,3-dimethoxyphenol, characteristic fragmentation would involve cleavage of the ethylamino side chain. A common fragmentation pathway for phenethylamines is the benzylic cleavage, resulting in a stable tropylium-like ion.
While a specific mass spectrum for this compound is not widely published, the expected fragmentation pattern can be inferred from the analysis of similar structures.
Table 3: Predicted Key Mass Fragments for 5-(2-aminoethyl)-2,3-dimethoxyphenol
| m/z | Possible Fragment Identity |
| 197 | [M]⁺ (Molecular Ion) |
| 168 | [M - CH₂NH₂]⁺ |
| 153 | [M - CH₂NH₂ - CH₃]⁺ |
| 138 | [M - C₂H₅N - CH₃]⁺ |
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542), the N-H stretch of the amine, the C-H stretches of the aromatic ring and the aliphatic chain, the C-O stretches of the ether and phenol groups, and the aromatic C=C bending vibrations.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene ring in 5-(2-aminoethyl)-2,3-dimethoxyphenol gives rise to characteristic UV absorption bands. The position and intensity of these bands can be influenced by the nature and position of the substituents on the aromatic ring.
Table 4: Expected IR Absorption Bands for 5-(2-aminoethyl)-2,3-dimethoxyphenol
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H stretch | 3200 - 3600 (broad) |
| Amine N-H stretch | 3300 - 3500 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 2960 |
| Aromatic C=C bending | 1450 - 1600 |
| C-O stretch (ether & phenol) | 1000 - 1300 |
Chromatographic Purity Assessment and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its concentration in various matrices. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The retention time of the compound is a characteristic parameter used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification. HPLC is invaluable for determining the purity of the compound and for identifying and quantifying any impurities.
Table 5: Exemplary HPLC Method Parameters for Phenethylamine (B48288) Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability. maps.org
The derivatized compound is then separated on a GC column, and the eluted components are introduced into the mass spectrometer for detection and identification. GC-MS is highly sensitive and selective, making it an excellent tool for the identification of trace impurities and for the confirmation of the compound's identity based on its retention time and mass spectrum.
Table 6: General GC-MS Parameters for Derivatized Phenethylamine Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Ramped from a low initial temperature to a high final temperature |
| Ionization Mode | Electron Ionization (EI) |
| MS Detector | Quadrupole or Ion Trap |
Crystallographic Studies
A comprehensive review of scientific literature and structural databases indicates that, to date, no crystallographic studies for this compound have been publicly reported. Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's conformational properties and solid-state packing.
While crystallographic data is a cornerstone for the structural analysis of chemical compounds, the absence of such information for this compound suggests that its crystal structure has not yet been determined or published in accessible scientific literature. Future research endeavors may focus on crystallizing this compound and performing X-ray diffraction analysis to provide these valuable structural insights. Such a study would yield a detailed crystallographic information file (CIF), containing data such as the crystal system, space group, unit cell dimensions, and atomic coordinates.
Without experimental crystallographic data, any discussion of the specific solid-state structure of this compound would be speculative. Computational modeling techniques, such as density functional theory (DFT), could be employed to predict its molecular geometry and potential crystal packing arrangements; however, these theoretical models await experimental validation through X-ray crystallography.
Advanced Applications of 5 2 Aminoethyl 2,3 Dimethoxyphenol Hydrochloride in Chemical Sciences
Role as a Building Block in Complex Organic Synthesis
There is no available scientific literature detailing the use of 5-(2-aminoethyl)-2,3-dimethoxyphenol (B588162) hydrochloride as a building block in the synthesis of complex organic molecules. Its potential as a synthon in multicomponent reactions or in the construction of heterocyclic scaffolds has not been reported.
Application in Materials Science and Polymer Chemistry
Monomer in Functionalized Polymer Synthesis
No studies have been found that describe the use of 5-(2-aminoethyl)-2,3-dimethoxyphenol hydrochloride as a monomer for the synthesis of functionalized polymers. Research on its polymerization, whether through its amine or phenolic functional groups, and the properties of any resulting polymers, is not present in the current body of scientific literature.
Precursor for Bio-based Materials Research
There is no documented research on the application of this compound as a precursor for the development of bio-based materials.
Development of Chemical Probes and Molecular Tools
Fluorescent Labeling and Bioconjugation Strategies
Information regarding the use of this compound in fluorescent labeling or bioconjugation strategies is not available. Its intrinsic fluorescent properties, if any, and its utility as a scaffold for the attachment of fluorophores have not been investigated.
Probes for Protein-Protein Interaction Studies
No published research exists on the development or application of this compound as a molecular probe for studying protein-protein interactions.
Corrosion Inhibition Studies of Metal Surfaces (if applicable to Schiff base derivatives)
While direct research on the corrosion inhibition properties of Schiff base derivatives of this compound is not extensively documented in publicly available literature, the potential for such compounds to serve as effective corrosion inhibitors is significant. This projection is based on the well-established efficacy of structurally analogous Schiff bases in protecting various metals, particularly steel, in acidic environments. ekb.egbohrium.com
The effectiveness of Schiff bases as corrosion inhibitors stems from their molecular structure. These organic compounds typically contain an imine or azomethine group (-C=N-), along with heteroatoms like nitrogen and oxygen, and aromatic rings. nih.gov These features are rich in electrons and can readily adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive medium. bohrium.comaip.org This adsorption can occur through physical (electrostatic) or chemical (coordination bond formation) interactions with the metal's surface. bohrium.com
Schiff bases derived from this compound would be particularly promising candidates due to the presence of multiple electron-donating groups. The hydroxyl (-OH) and dimethoxy (-OCH3) groups on the phenol (B47542) ring, in addition to the nitrogen atom of the imine group, would increase the electron density of the molecule. ekb.eg This enhanced electron density facilitates stronger adsorption onto the metal surface, thereby increasing the inhibition efficiency. ekb.eg
Studies on similar Schiff bases containing hydroxyl and methoxy (B1213986) functional groups have consistently demonstrated high protection efficiencies for mild steel in corrosive media like hydrochloric acid (HCl). nih.govjocpr.com The mechanism of inhibition is generally classified as mixed-type, meaning the compounds inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netelectrochemsci.org
Detailed Research Findings from Analogous Compounds
To illustrate the potential, research on Schiff bases derived from precursors like 2-methoxybenzaldehyde (B41997) and various aminophenols provides valuable insight. nih.govafricaresearchconnects.com For example, studies using weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) have quantified the performance of these related inhibitors.
Weight Loss Method: This technique measures the reduction in the weight of a metal sample after immersion in a corrosive solution with and without the inhibitor. The inhibition efficiency (IE%) is calculated from this difference. Studies consistently show that as the concentration of the Schiff base inhibitor increases, the corrosion rate decreases and the IE% increases. nih.gov
Electrochemical Techniques: PDP and EIS are powerful methods for studying corrosion mechanisms. PDP curves can determine if an inhibitor is anodic, cathodic, or mixed-type. scispace.com EIS measurements provide information about the charge transfer resistance at the metal/solution interface. An increase in charge transfer resistance in the presence of the inhibitor indicates the formation of a protective surface film that impedes the corrosion process. aip.orgresearchgate.net
The adsorption of these molecules on the metal surface typically follows established models like the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. electrochemsci.orgscispace.com
The following table presents representative data from a study on the corrosion inhibition of mild steel in 1 M HCl by a Schiff base, (E)-2-((2-methoxybenzylidene)amino)phenol, which is structurally related to derivatives of the subject compound.
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
|---|---|---|
| 0 (Blank) | 25.1 | - |
| 0.0002 | 15.3 | 39.0 |
| 0.0004 | 12.1 | 51.8 |
| 0.0006 | 9.8 | 61.0 |
| 0.0008 | 7.8 | 68.9 |
| 0.0010 | 6.3 | 75.0 |
This data is illustrative and based on findings for (E)-2-((2-methoxybenzylidene)amino)phenol, a structurally similar compound, as reported in scientific literature. nih.govafricaresearchconnects.com
Future Research Directions and Unexplored Avenues
Investigation of Novel Synthetic Methodologies
The synthesis of 5-(2-aminoethyl)-2,3-dimethoxyphenol (B588162) hydrochloride and its analogues is a key area for future research. While classical methods for the synthesis of phenethylamines are well-established, the development of more efficient, stereoselective, and environmentally benign synthetic routes is a continuous goal in medicinal and process chemistry.
Future investigations could focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure forms of the compound. This is crucial as different enantiomers of a chiral drug can have significantly different biological activities and metabolic profiles.
Flow Chemistry: Utilizing microreactor technology for a continuous and scalable synthesis. Flow chemistry offers advantages in terms of safety, reaction control, and purification.
Biocatalysis: Employing enzymes to catalyze key steps in the synthetic pathway. Biocatalysis can offer high selectivity and milder reaction conditions compared to traditional chemical methods.
Novel Protecting Group Strategies: Investigating new protecting groups for the phenolic hydroxyl and amino functionalities that can be selectively removed under mild conditions.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Synthesis | Enantiomeric purity, potentially leading to improved therapeutic index. | Development of chiral catalysts and ligands. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in microreactors. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |
| Protecting Group Strategies | Orthogonal deprotection, improved yields. | Design and application of novel protecting groups. |
Discovery of Unexplored Biological Targets and Mechanisms
The structural similarity of 5-(2-aminoethyl)-2,3-dimethoxyphenol hydrochloride to known psychoactive compounds and neurotransmitters suggests that it may interact with a variety of biological targets. acs.org A thorough investigation into its pharmacology is warranted to uncover its mechanism of action and potential therapeutic applications.
Future research in this area should include:
Receptor Profiling: Screening the compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify its primary and secondary targets.
Enzyme Inhibition Assays: Evaluating the inhibitory activity of the compound against key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
In Vivo Studies: Utilizing animal models to investigate the compound's effects on behavior, neurochemistry, and physiology.
Target Deconvolution: Employing chemical biology approaches to identify the specific binding partners of the compound in a cellular context. nih.gov
Design and Synthesis of Advanced Functional Analogues
The molecular scaffold of this compound provides a versatile platform for the design and synthesis of advanced functional analogues with tailored properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new molecules.
Potential modifications and the properties they could influence are outlined below:
| Structural Modification | Potential Impact on Properties |
| Alteration of substituents on the phenyl ring | Modulation of receptor binding affinity and selectivity. |
| Modification of the ethylamine (B1201723) side chain | Influence on metabolic stability and blood-brain barrier permeability. |
| Introduction of conformational constraints | Increased receptor subtype selectivity and reduced off-target effects. |
| Incorporation of fluorescent or radioactive labels | Development of tool compounds for in vitro and in vivo imaging studies. |
Integration with Emerging Technologies in Chemical Biology
The study of this compound can be significantly enhanced by integrating emerging technologies in chemical biology. These technologies can provide unprecedented insights into the compound's mechanism of action and its interactions with biological systems.
Key technologies to be integrated include:
Chemoproteomics: Utilizing mass spectrometry-based proteomics to identify the protein targets of the compound on a proteome-wide scale. nih.gov
High-Content Imaging: Employing automated microscopy and image analysis to study the effects of the compound on cellular morphology and function at a single-cell level.
Advanced Bioanalytical Techniques: Using high-resolution mass spectrometry and liquid chromatography for the sensitive and accurate quantification of the compound and its metabolites in biological samples. allumiqs.comwuxiapptec.com
In Silico Modeling: Applying computational methods to predict the binding modes of the compound with its targets and to guide the design of new analogues.
Environmental Fate and Degradation Studies of Related Compounds
Understanding the environmental fate and degradation of this compound and related compounds is essential for assessing their potential environmental impact. As a phenethylamine (B48288) derivative, its environmental behavior may share similarities with other compounds in this class.
Future research should address:
Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for the degradation of the compound in soil and water.
Photodegradation: Investigating the stability of the compound under simulated sunlight to determine its potential for photolytic degradation in the environment.
Ecotoxicity: Assessing the potential toxicity of the compound and its degradation products to a range of aquatic and terrestrial organisms.
Sorption and Transport: Studying the adsorption and desorption behavior of the compound in different soil types to predict its mobility in the environment.
The pKa of related compounds like 2-phenylethylamine suggests that at typical environmental pH values, it will exist predominantly in its protonated form, which is less likely to volatilize from water surfaces. nih.gov However, the specific substituents on the aromatic ring of this compound will influence its physicochemical properties and, consequently, its environmental fate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
